Esfingosina-1-fosfato C16

Descripción general

Descripción

La esfingosina-1-fosfato (d16:1) es un mediador lipídico bioactivo que juega un papel crucial en varios procesos biológicosEste compuesto es particularmente importante en los sistemas vascular e inmunitario, donde orquesta el tráfico de células inmunitarias y la integridad vascular .

Aplicaciones Científicas De Investigación

La esfingosina-1-fosfato (d16:1) tiene numerosas aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar las vías de señalización lipídica.

Biología: Investigado por su papel en la señalización celular, el tráfico de células inmunitarias y la integridad vascular.

Medicina: Explorado como diana terapéutica para enfermedades como el cáncer, la esclerosis múltiple y la enfermedad inflamatoria intestinal

Mecanismo De Acción

La esfingosina-1-fosfato (d16:1) ejerce sus efectos al unirse a receptores específicos acoplados a proteínas G conocidos como receptores de esfingosina-1-fosfato (S1PR). Estos receptores se expresan ampliamente y median diversas respuestas celulares, incluida la migración celular, la supervivencia y la proliferación. Las vías de señalización involucradas incluyen la activación de efectores aguas abajo como la fosfolipasa C, la proteína quinasa C y las quinasas de proteínas activadas por mitógenos .

Análisis Bioquímico

Biochemical Properties

C16 Sphingosine-1-phosphate is involved in several biochemical reactions, primarily through its interaction with specific enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sphingosine kinase, which phosphorylates sphingosine to produce C16 Sphingosine-1-phosphate . Additionally, C16 Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphatases or irreversibly degraded by sphingosine phosphate lyase .

Cellular Effects

C16 Sphingosine-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of immune cell trafficking, promoting the migration of lymphocytes and other immune cells . It also affects vascular endothelial cells by enhancing barrier integrity and promoting angiogenesis . In cancer cells, C16 Sphingosine-1-phosphate has been shown to promote proliferation, survival, and migration, contributing to tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of action of C16 Sphingosine-1-phosphate involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to sphingosine-1-phosphate receptors, it activates G-protein-coupled signaling cascades that regulate various cellular functions . These signaling pathways include the PI3K-Akt pathway, which promotes cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation . Additionally, C16 Sphingosine-1-phosphate can act intracellularly by binding to specific protein targets and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C16 Sphingosine-1-phosphate can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to C16 Sphingosine-1-phosphate can lead to sustained activation of its signaling pathways, resulting in chronic changes in gene expression and cellular behavior . Additionally, the stability of C16 Sphingosine-1-phosphate can be affected by its interaction with specific enzymes and transporters, which can modulate its availability and activity over time .

Dosage Effects in Animal Models

The effects of C16 Sphingosine-1-phosphate in animal models can vary depending on the dosage administered. At low doses, it can promote beneficial effects such as enhanced immune cell trafficking and improved vascular integrity . At high doses, it can induce toxic or adverse effects, including inflammation and tissue damage . Studies have also shown that there are threshold effects, where specific dosages are required to achieve significant biological effects . Understanding the dosage-dependent effects of C16 Sphingosine-1-phosphate is crucial for its potential therapeutic applications.

Metabolic Pathways

C16 Sphingosine-1-phosphate is involved in several metabolic pathways, including its synthesis, degradation, and signaling . It is synthesized from sphingosine by the action of sphingosine kinases and can be degraded by sphingosine phosphatases or sphingosine phosphate lyase . Additionally, it can be transported out of cells by specific transporters and act as a signaling molecule by binding to its receptors . These metabolic pathways are tightly regulated and play a crucial role in maintaining the balance of C16 Sphingosine-1-phosphate levels in cells and tissues .

Transport and Distribution

The transport and distribution of C16 Sphingosine-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins . One of the key transporters involved in its export from cells is Spinster homolog 2 (Spns2), which facilitates its movement across the cell membrane . Additionally, C16 Sphingosine-1-phosphate can bind to high-density lipoproteins (HDL) in the bloodstream, which aids in its distribution to various tissues . The localization and accumulation of C16 Sphingosine-1-phosphate within specific cellular compartments can influence its biological activity and function .

Subcellular Localization

C16 Sphingosine-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . Within these compartments, C16 Sphingosine-1-phosphate can interact with specific protein targets and modulate their activity, contributing to its diverse biological effects . Understanding the subcellular localization of C16 Sphingosine-1-phosphate is essential for elucidating its precise mechanisms of action.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La esfingosina-1-fosfato (d16:1) se sintetiza a partir de ceramida, que está compuesta por esfingosina y un ácido graso. La enzima ceramidasa convierte la ceramida en esfingosina, que luego es fosforilada por las isoenzimas de la esfingosina quinasa (SK1 y SK2) para formar esfingosina-1-fosfato . Las condiciones de reacción típicamente implican la presencia de ATP e iones magnesio como cofactores para la actividad de la quinasa.

Métodos de producción industrial

La producción industrial de esfingosina-1-fosfato (d16:1) implica reacciones enzimáticas a gran escala utilizando enzimas recombinantes de la esfingosina quinasa. El proceso está optimizado para obtener un alto rendimiento y pureza, y a menudo implica pasos de purificación como la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

La esfingosina-1-fosfato (d16:1) experimenta varias reacciones químicas, que incluyen:

Fosforilación: Conversión de esfingosina a esfingosina-1-fosfato por la esfingosina quinasa.

Desfosforilación: Conversión de regreso a esfingosina por las esfingosina fosfatasas.

Degradación: Degradación irreversible por la esfingosina fosfato liasa.

Reactivos y condiciones comunes

Fosforilación: Requiere ATP e iones magnesio.

Desfosforilación: Catalizada por fosfatasas específicas.

Degradación: Implica la esfingosina fosfato liasa en condiciones fisiológicas.

Principales productos formados

Fosforilación: Esfingosina-1-fosfato.

Desfosforilación: Esfingosina.

Degradación: Varios metabolitos, incluidos hexadecenal y fosfoetanolamina.

Comparación Con Compuestos Similares

Compuestos similares

Esfingosina-1-fosfato (d181): Otra isoforma con una longitud de cadena de ácido graso diferente.

Ácido lisofosfatídico: Un lisofosfolípido estructuralmente similar con funciones biológicas distintas.

Ceramida-1-fosfato: Un esfingolípido relacionado involucrado en la señalización celular

Singularidad

La esfingosina-1-fosfato (d16:1) es única debido a su longitud específica de la cadena de ácido graso, que influye en su afinidad de unión a diferentes S1PR y su actividad biológica. Esta isoforma es particularmente importante en ciertos tejidos y contextos celulares, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas específicas .

Propiedades

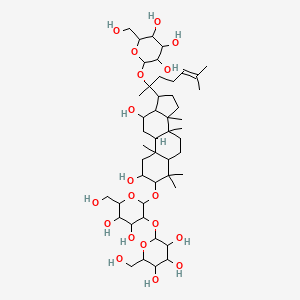

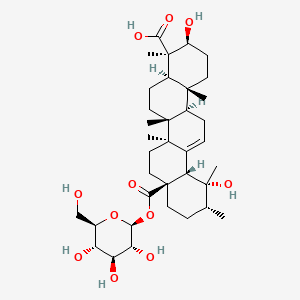

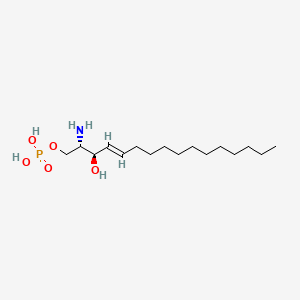

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHNJQKWEMCXAD-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.